An In-depth Technical Guide to 6-methyl-5-nitropyrimidin-4-ol (CAS 25624-76-4): Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-methyl-5-nitropyrimidin-4-ol (CAS 25624-76-4): Properties, Synthesis, and Applications
Abstract: 6-methyl-5-nitropyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidine core, a structure of immense importance in medicinal chemistry and drug development.[1][2][3][4] Its functionalization with both a nitro group and a methyl group makes it a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of its molecular profile, predicted spectroscopic characteristics, a plausible synthetic pathway, potential applications in research, and essential safety and handling protocols, tailored for researchers and drug development professionals.
Core Molecular Profile
6-methyl-5-nitropyrimidin-4-ol is characterized by a pyrimidine ring substituted at positions 4, 5, and 6. A critical feature of this and related hydroxypyrimidines is the existence of keto-enol tautomerism, where the molecule can exist in equilibrium between the hydroxyl (-ol) form and a keto (-one) form.[5][6] In the solid state, the keto (pyrimidin-4-one) tautomer is often favored due to intermolecular hydrogen bonding.[5][6]
| Identifier | Value | Source |
| CAS Number | 25624-76-4 | |
| Molecular Formula | C₅H₅N₃O₃ | [7] |
| Molecular Weight | 155.11 g/mol | [7] |
| IUPAC Name | 6-methyl-5-nitropyrimidin-4-ol | N/A |
| Alternate Name | 6-methyl-5-nitro-4(3H)-pyrimidinone | [8] |
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Boiling Point | 249.8 ± 43.0 °C |
| Density | 1.62 ± 0.1 g/cm³ |
| pKa | 6.62 ± 0.50 |
Structural Insight: Tautomerism
The equilibrium between the aromatic alcohol (enol) form and the non-aromatic amide (keto) form is a key determinant of the molecule's reactivity and biological interactions. The pyridone form is often stabilized by resonance and hydrogen bonding.[9]
Caption: Keto-enol tautomerism of the title compound.
Spectroscopic & Analytical Characterization (Predictive Analysis)
| Technique | Expected Features | Rationale |
| ¹H NMR | ~11.0-13.0 ppm (broad s, 1H, N-H); ~8.5 ppm (s, 1H, C2-H); ~2.5 ppm (s, 3H, CH₃) | The N-H proton of the pyrimidinone is typically deshielded and broad. The C2-H is on an electron-deficient aromatic ring. The methyl group is a simple singlet. |
| ¹³C NMR | ~160 ppm (C=O); ~155 ppm (C6); ~150 ppm (C2); ~130 ppm (C5); ~20 ppm (CH₃) | Carbonyl carbons are highly deshielded. C2, C4, and C6 are sp² carbons in a heteroaromatic system, while C5 is influenced by the nitro group. The methyl carbon appears in the typical aliphatic region. |
| Infrared (IR) | 3200-3000 cm⁻¹ (N-H stretch); 1700-1650 cm⁻¹ (C=O stretch); 1600-1550 cm⁻¹ (C=N/C=C stretch); 1550 & 1350 cm⁻¹ (N-O asymmetric/symmetric stretch) | These frequencies correspond to the key functional groups: the amide N-H and C=O of the keto tautomer, ring vibrations, and the characteristic strong absorptions of the nitro group.[10] |
| Mass Spec. (EI) | m/z 155 (M⁺); 125 (M⁺ - NO); 109 (M⁺ - NO₂); 81 (M⁺ - NO₂ - CO) | The molecular ion peak corresponds to the molecular weight. Common fragmentation pathways for nitroaromatics include the loss of NO and NO₂, followed by fragmentation of the pyrimidine ring. |
Plausible Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathway in Mass Spectrometry.
Synthesis and Reactivity
Proposed Synthesis Pathway
A direct, documented synthesis for 6-methyl-5-nitropyrimidin-4-ol is not prominently available. However, a chemically sound and efficient pathway can be proposed based on established pyrimidine synthesis protocols.[3][11] A common method involves the condensation of a β-ketoester with urea, followed by nitration of the resulting pyrimidine ring.
Step-by-Step Protocol (Hypothetical)
-
Cyclocondensation:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add urea (1.1 eq) and ethyl acetoacetate (1.0 eq).
-
Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 6-methylpyrimidin-4-ol.
-
-
Nitration:
-
Carefully add the synthesized 6-methylpyrimidin-4-ol (1.0 eq) in portions to a cold (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water to remove excess acid, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 6-methyl-5-nitropyrimidin-4-ol.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the title compound.
Chemical Reactivity
The reactivity of 6-methyl-5-nitropyrimidin-4-ol is dictated by its functional groups:
-
Nitro Group: The nitro group is a strong electron-withdrawing group, activating the pyrimidine ring for certain reactions. It can be readily reduced to an amino group (-NH₂), a crucial transformation for creating diverse libraries of compounds.
-
Hydroxyl/Keto Group: The hydroxyl group can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃).[12] This chloro-substituent is an excellent leaving group, enabling nucleophilic aromatic substitution (SₙAr) reactions to introduce various amines, alkoxides, or other nucleophiles at the C4 position.[13][14]
-
Pyrimidine Ring: The ring itself is relatively stable but can undergo transformations, especially when activated by the nitro group.[15]
Applications in Research & Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][16] The title compound is not an end-product therapeutic but a highly valuable building block.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine of ATP, binding to the kinase hinge region. The 5-nitro group can be reduced to an amine, which can then be acylated or coupled to form complex molecules targeting enzymes like cyclin-dependent kinases (CDKs).[17]
-
Precursor for Antitumor and Antiviral Agents: Substituted 5-nitropyrimidines have been investigated as potential antitumor and antiviral agents.[18] The specific substitution pattern of 6-methyl-5-nitropyrimidin-4-ol provides a unique starting point for developing novel analogues with improved potency and selectivity.
-
Intermediate for Anti-inflammatory Drugs: Certain 5-nitropyrimidine-2,4-dione analogues have shown potent inhibitory effects on nitric oxide production, suggesting applications in developing anti-inflammatory agents.[19]
Role as a Versatile Chemical Scaffold
Caption: Role as an intermediate for diverse therapeutic agents.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 6-methyl-5-nitropyrimidin-4-ol is essential. The following information is compiled from safety data sheets of structurally similar compounds.
Hazard Identification
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | versões |
| Skin Irritation | H315: Causes skin irritation | versões |
| Eye Damage | H318: Causes serious eye damage | versões |
| Respiratory Irritation | H335: May cause respiratory irritation | versões |
Source: Hazard statements are based on related compounds like 6-methyl-5-nitrouracil.[20]
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[20][21][22]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[21]
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[23] Do not breathe dust.[23] Wash hands thoroughly after handling.[20][23] Keep away from heat, sparks, and open flames.[21]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[20][23]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[20][23]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[20][23]
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[20][23]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20][21][23] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[21][23]
Conclusion
6-methyl-5-nitropyrimidin-4-ol (CAS 25624-76-4) is a strategically important heterocyclic compound. While it may not have direct therapeutic applications, its true value lies in its role as a versatile and adaptable intermediate. The presence of three distinct functionalization points—the nitro group, the hydroxyl/keto group, and the pyrimidine ring itself—provides chemists with a powerful tool for generating novel molecular architectures. Its potential as a precursor to kinase inhibitors, antitumor agents, and other bioactive molecules ensures its continued relevance in the field of drug discovery and development. A thorough understanding of its properties, reactivity, and safety is paramount for any researcher intending to utilize this valuable chemical building block.
References
-
Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. (2025). PMC - NIH. [Link]
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. [Link]
-
Córdoba Gómez, L., Lorente-Macias, A., Pineda de las Infantas y Villatoro, M. J., Garzón-Ruiz, A., & Diaz-Mochon, J. J. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. [Link]
-
Córdoba Gómez, L., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
-
Fink, R. M., et al. Chromatography of Pyrimidine Reduction Products. Analytical Chemistry. [Link]
-
Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines. (1992). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2014). PubMed. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). MDPI. [Link]
-
Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. (1991). PubMed. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2023). PMC. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. [Link]
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2016). ResearchGate. [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. [Link]
-
5-Nitropyrimidine. PubChem - NIH. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
-
6-Methyl-5-nitropyridin-2-amine. PubChem. [Link]
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (2017).
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]
-
Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023). MDPI. [Link]
-
Special Issue : Nitro Group Containing Drugs. MDPI. [Link]
-
The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (2023). ResearchGate. [Link]
-
Synthesis of 2‐substituted 4‐oxo‐5‐nitropyrimidines from methyl 3‐ethoxy‐2‐nitroacrylate and other reactions. ResearchGate. [Link]
-
Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link]
-
6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. PubChem. [Link]
-
When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. ResearchGate. [Link]
-
6-Chloro-5-methylpyrimidin-4(1H)-one. PubChem. [Link]
-
Spectrophotometric investigation of 5-nitroso-6-aminouracil and its methyl derivative in methanol by selective complexation with bivalent metal ions. ResearchGate. [Link]
-
Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. (2016). PubMed. [Link]
-
Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube. [Link]
-
Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. (2023). PubMed. [Link]
-
methyl 8-nitrotetraazolo[1,5-a]pyridine-6-carboxylate. ChemSynthesis. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. heteroletters.org [heteroletters.org]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-methyl-5-nitropyrimidin-4-ol 25624-76-4 - ChemicalBook [m.chemicalbook.com]
- 8. 6-Chloro-5-methylpyrimidin-4(1H)-one | C5H5ClN2O | CID 136034041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 13. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. echemi.com [echemi.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
